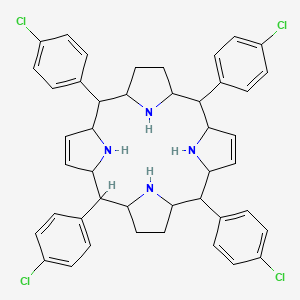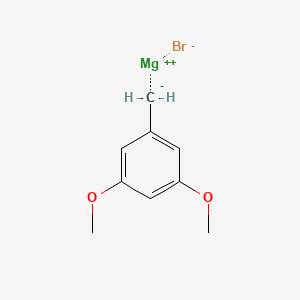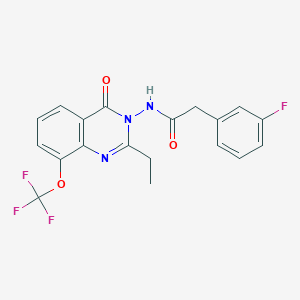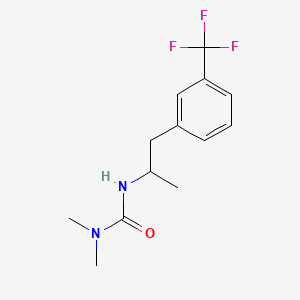
5alpha-Androstan-3alpha-ol-17-one-16,16-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Androstan-3alpha-ol-17-one-16,16-d2 is a deuterated steroid compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstan-3alpha-ol-17-one-16,16-d2 involves the incorporation of deuterium into the steroid framework. This can be achieved through various synthetic routes, including the use of deuterated reagents or catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities and ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5alpha-Androstan-3alpha-ol-17-one-16,16-d2 can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction of the ketone group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone group may yield a secondary alcohol.
Aplicaciones Científicas De Investigación
5alpha-Androstan-3alpha-ol-17-one-16,16-d2 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroid metabolism and degradation.
Biology: Employed in studies of steroid hormone action and metabolism.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying the pharmacokinetics of steroid drugs.
Industry: Used in the development of new materials and as a tracer in environmental studies.
Mecanismo De Acción
The mechanism of action of 5alpha-Androstan-3alpha-ol-17-one-16,16-d2 involves its interaction with specific molecular targets, such as steroid receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological effects. The pathways involved may include modulation of gene expression and enzyme activity, depending on the specific context of its use.
Comparación Con Compuestos Similares
5alpha-Androstan-3alpha-ol-17-one-16,16-d2 can be compared with other similar compounds, such as:
5alpha-Androstan-3alpha-ol-17-one: The non-deuterated version of the compound.
5alpha-Androstan-3alpha-ol-17-one-16,16-d3: A trideuterated version with three deuterium atoms.
5alpha-Androstan-3alpha-ol-17-one-16,16-d4: A tetradeuterated version with four deuterium atoms.
The uniqueness of this compound lies in its specific deuterium labeling, which can provide distinct advantages in research applications, such as improved stability and altered metabolic pathways.
Propiedades
Fórmula molecular |
C19H30O2 |
|---|---|
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
(3R,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1/i6D2 |
Clave InChI |
QGXBDMJGAMFCBF-SNPKRAFTSA-N |
SMILES isomérico |
[2H]C1(C[C@H]2[C@@H]3CC[C@H]4C[C@@H](CC[C@@]4([C@H]3CC[C@@]2(C1=O)C)C)O)[2H] |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea](/img/structure/B13406060.png)
![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)
![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)

![2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid](/img/structure/B13406093.png)



![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)
![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)

![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)

